2,2-difluoro-4-methylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-4-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S and a molecular weight of 220.67 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride functional group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoro-4-methylpentane with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
2,2-difluoro-4-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 2,2-difluoro-4-methylpentane-1-sulfonic acid or its salts using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives under strong oxidizing conditions.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-difluoro-4-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
2,2-difluoro-4-methylpentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the backbone.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with three fluorine atoms attached to the carbon atom.
Compared to these compounds, this compound offers unique reactivity due to the presence of both fluorine atoms and a methyl group, which can influence its chemical behavior and applications .
Properties
CAS No. |
1781039-56-2 |
---|---|
Molecular Formula |
C6H11ClF2O2S |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2,2-difluoro-4-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2)3-6(8,9)4-12(7,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
SKJUFEFXYIERQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.